molecular formula C10H11NO3 B8701831 Methyl 2-formyl-3-(pyridin-3-yl)propanoate

Methyl 2-formyl-3-(pyridin-3-yl)propanoate

Cat. No.: B8701831
M. Wt: 193.20 g/mol
InChI Key: PZQUFVGWJHJWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-formyl-3-(pyridin-3-yl)propanoate is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 2-formyl-3-pyridin-3-ylpropanoate

InChI

InChI=1S/C10H11NO3/c1-14-10(13)9(7-12)5-8-3-2-4-11-6-8/h2-4,6-7,9H,5H2,1H3

InChI Key

PZQUFVGWJHJWNZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CN=CC=C1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2.1 g (90.8 mmol) of sodium in 55 mL of anhydrous Et2O is added dropwise, at 0° C. under argon, a mixture of 15 g (90.8 mmol) of methyl 3-(pyridin-3-yl)propanoate and 7.3 mL (57.41 mmol) of ethyl formate. The medium is then stirred for 12 hours at room temperature, taken up in 200 mL of water and extracted with 100 mL of Et2O. The aqueous phase is acidified to pH 5 and then extracted with 2×300 mL of EtOAc. The organic phase is then dried over Na2SO4, filtered and concentrated under reduced pressure. The residue obtained is purified by chromatography on a column of silica gel, eluting with a DCM/MeOH gradient of 0 to 10% MeOH. 4.8 g of methyl 2-formyl-3-(pyridin-3-yl)propanoate are obtained in the form of a white solid.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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